molecular formula C29H26N2O5S2 B11990616 N2,N7-Bis(2,3-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide CAS No. 303059-40-7

N2,N7-Bis(2,3-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide

Cat. No.: B11990616
CAS No.: 303059-40-7
M. Wt: 546.7 g/mol
InChI Key: NIZOXWFUPALJJG-UHFFFAOYSA-N
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Description

N2,N7-Bis(2,3-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 2,3-dimethylphenyl groups attached to a fluorene backbone, which is further functionalized with sulfonamide groups. The compound’s distinct structure makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7-Bis(2,3-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the fluorene backbone, followed by the introduction of the sulfonamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct functionalization of the fluorene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

N2,N7-Bis(2,3-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the sulfonamide moieties.

Scientific Research Applications

N2,N7-Bis(2,3-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N2,N7-Bis(2,3-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, as a β-lactamase inhibitor, the compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This inhibition restores the efficacy of antibiotics against resistant bacterial strains . The pathways involved include the disruption of enzyme-substrate interactions and the stabilization of the enzyme in an inactive conformation.

Properties

CAS No.

303059-40-7

Molecular Formula

C29H26N2O5S2

Molecular Weight

546.7 g/mol

IUPAC Name

2-N,7-N-bis(2,3-dimethylphenyl)-9-oxofluorene-2,7-disulfonamide

InChI

InChI=1S/C29H26N2O5S2/c1-17-7-5-9-27(19(17)3)30-37(33,34)21-11-13-23-24-14-12-22(16-26(24)29(32)25(23)15-21)38(35,36)31-28-10-6-8-18(2)20(28)4/h5-16,30-31H,1-4H3

InChI Key

NIZOXWFUPALJJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC5=CC=CC(=C5C)C)C

Origin of Product

United States

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